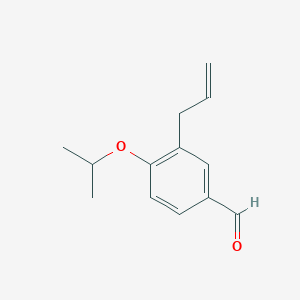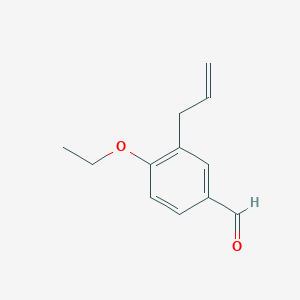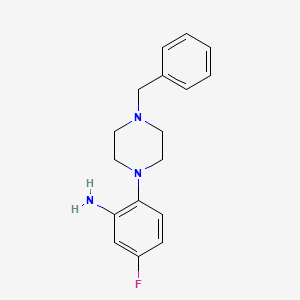
(4-Boc-piperazin-1-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Boc-piperazin-1-yl)-acetamide is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-piperazin-1-yl)-acetamide typically involves the protection of the piperazine nitrogen with a Boc group followed by acylation. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Boc-piperazin-1-yl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Acylation Reactions: The amine group can be acylated with various acyl chlorides or anhydrides to form different amide derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Acylation: Acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Major Products
Deprotected Amine: Removal of the Boc group yields piperazin-1-yl-acetamide.
Amide Derivatives: Acylation reactions produce various amide derivatives depending on the acylating agent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Boc-piperazin-1-yl)-acetamide is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step synthetic processes .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a building block in drug design. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of (4-Boc-piperazin-1-yl)-acetamide depends on its specific application. In drug design, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.
(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a pyrimidine ring and boronic acid ester group.
Uniqueness
(4-Boc-piperazin-1-yl)-acetamide is unique due to its combination of a Boc-protected piperazine ring and an acetamide group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWRCNSWXLELKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590455 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-70-7 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)



![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)








